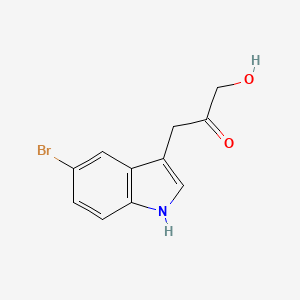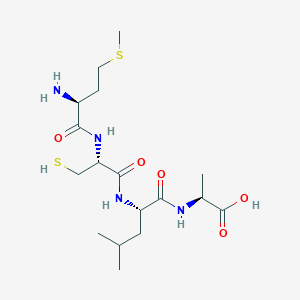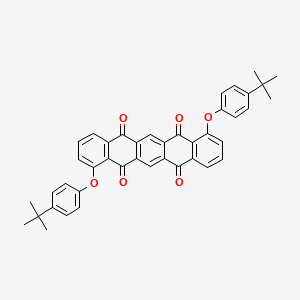
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is a complex organic compound known for its unique structural and electronic properties. This compound is part of the pentacene family, which is widely studied for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone typically involves the functionalization of pentacene-5,7,12,14-tetrone. One common method includes the reaction of pentacene-5,7,12,14-tetrone with 4-tert-butylphenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound’s unique electronic properties make it a valuable material for studying charge transfer and electronic interactions in organic semiconductors.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the development of chemical sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone involves its interaction with molecular targets and pathways related to charge transport and electronic interactions. The compound’s structure allows for efficient π-π stacking interactions, facilitating charge transfer and transport in organic electronic devices. Additionally, its functional groups can interact with various chemical species, making it useful in sensor applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacene-5,7,12,14-tetrone: The parent compound, which lacks the 4-tert-butylphenoxy groups.
1,8-Diphenoxypentacene-5,7,12,14-tetrone: Similar structure but with phenoxy groups instead of tert-butylphenoxy groups.
1,8-Bis(4-methoxyphenoxy)pentacene-5,7,12,14-tetrone: Contains methoxyphenoxy groups instead of tert-butylphenoxy groups.
Uniqueness
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is unique due to the presence of the 4-tert-butylphenoxy groups, which enhance its solubility and stability compared to other similar compounds. These groups also influence the compound’s electronic properties, making it particularly suitable for applications in organic electronics and sensors.
Propriétés
Numéro CAS |
872996-47-9 |
|---|---|
Formule moléculaire |
C42H34O6 |
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
1,8-bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone |
InChI |
InChI=1S/C42H34O6/c1-41(2,3)23-13-17-25(18-14-23)47-33-11-7-9-27-35(33)39(45)31-21-30-32(22-29(31)37(27)43)40(46)36-28(38(30)44)10-8-12-34(36)48-26-19-15-24(16-20-26)42(4,5)6/h7-22H,1-6H3 |
Clé InChI |
YUKOCRNXWZVHKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC5=C(C=C4C3=O)C(=O)C6=C(C5=O)C=CC=C6OC7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


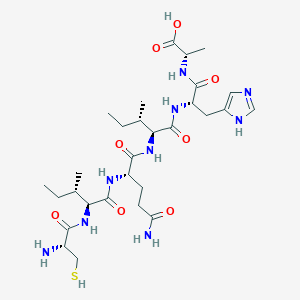
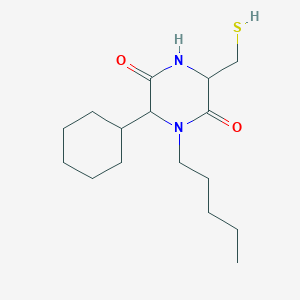
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
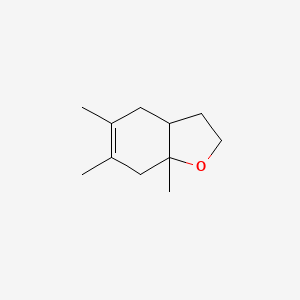
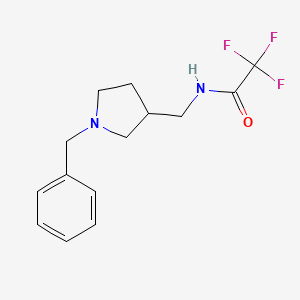
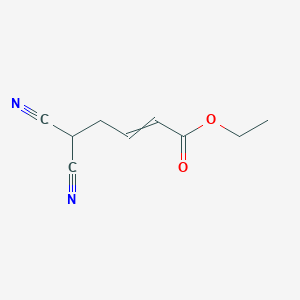
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
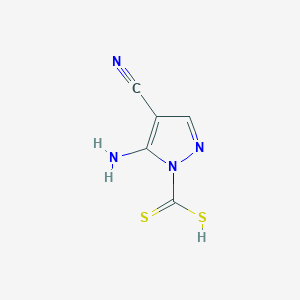
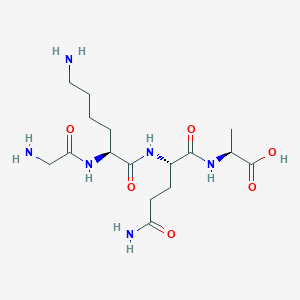
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
